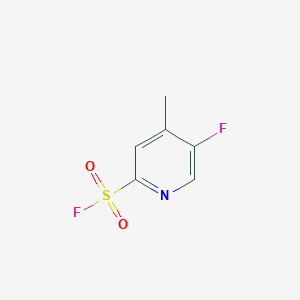

5-Fluoro-4-methylpyridine-2-sulfonyl fluoride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Fluorination Reactions

Fluorination reactions are fundamental in organic synthesis, allowing for the introduction of fluorine atoms into organic molecules. The reactivity of fluorine-containing compounds, such as 5-Fluoro-4-methylpyridine-2-sulfonyl fluoride, enables selective fluorination, which is crucial for developing fluorinated drugs and agrochemicals. For instance, the fluorination of 3-O-Benzyl-6-deoxy-1,2-O-isopropylidenehexofuranoses with various fluorinating agents demonstrates the versatility of fluorine introduction into complex molecules (Mori & Morishima, 1994).

Synthesis of Fluoropyridines

Fluoropyridines are crucial in medical imaging, particularly in Positron Emission Tomography (PET). The synthesis approach utilizing pyridyliodonium salts highlights the methodological advancements in incorporating fluorine into specific positions of pyridine rings, overcoming previous synthetic limitations and enabling the development of novel PET tracers (Carroll, Nairne, & Woodcraft, 2007).

Enzymatic Fluorination

In nature, fluorination is rare, but certain enzymes can catalyze the formation of C-F bonds, as seen in Streptomyces cattleya. The enzyme 5'-fluoro-5'-deoxy adenosine synthetase (FDAS) identified in this bacterium elucidates a biological pathway to fluorinated metabolites, demonstrating a unique case of enzymatic fluorination that could inspire biomimetic synthetic strategies (Zhu et al., 2007).

Development of Fluorosulfonylation Reagents

The synthesis of new fluorosulfonylation reagents, such as 1-bromoethene-1-sulfonyl fluoride, expands the toolkit for SuFEx (sulfur(vi) fluoride exchange) chemistry. This reagent enables the regioselective construction of sulfonyl fluoride-containing molecules, showcasing the importance of developing versatile chemical reagents for specific transformations (Leng & Qin, 2018).

特性

IUPAC Name |

5-fluoro-4-methylpyridine-2-sulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F2NO2S/c1-4-2-6(12(8,10)11)9-3-5(4)7/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJQPXKXAZYEAFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1F)S(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F2NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{2-[4-(1,3-benzodioxol-5-ylmethyl)piperazino]ethyl}-7-nitro-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2810584.png)

![1-[(2-chloropyridin-3-yl)sulfonyl]-N-(2,2-difluoro-2H-1,3-benzodioxol-5-yl)piperidine-4-carboxamide](/img/structure/B2810586.png)

![2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2810591.png)

![N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]pyridine-2-carboxamide](/img/structure/B2810594.png)

![5-[(Dimethylamino)methylene]-3-(4-methylphenyl)-1lambda~6~,3-thiazolane-1,1,4-trione](/img/structure/B2810595.png)